(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol, also known as ML354, is a potent and selective antagonist of protease-activated receptor 4 (PAR4). [, , , ] This compound is widely employed in scientific research to investigate the role of PAR4 in various biological processes, particularly in platelet activation and thrombosis. [, ]
ML354, also known as VU0099704, is a selective antagonist of the protease-activated receptor 4 (PAR-4). It has garnered attention due to its significant potency and selectivity, with an inhibitory concentration (IC50) of 140 nanomolar for PAR-4 and a 71-fold selectivity over PAR-1. This compound represents a novel chemotype for PAR-4 antagonism, which is crucial for studying platelet activation and other physiological processes mediated by PAR-4 .
ML354 was identified through a similarity search of the Vanderbilt High Throughput Screening collection. It is classified as a small molecule antagonist specifically targeting the PAR-4 receptor, which plays a vital role in hemostasis and thrombosis by mediating platelet activation through thrombin . The compound is part of a broader category of protease-activated receptor antagonists, which are being explored for therapeutic applications in cardiovascular diseases and other conditions related to platelet function.
The synthesis of ML354 involves several key steps that optimize its pharmacological properties. The synthesis begins with commercially available indole derivatives, which undergo bromination followed by Suzuki coupling to introduce various functional groups. The synthetic route includes:
The iterative parallel synthesis approach allows for rapid modification and optimization of the compound's structure to improve its pharmacokinetic properties.
ML354's molecular structure is characterized by its low molecular weight and specific functional groups that contribute to its activity as a PAR-4 antagonist. The chemical structure features an indole core, which is essential for binding to the receptor. Key structural elements include:
The calculated log P value indicates moderate lipophilicity, which can influence its absorption and distribution in vivo .
The chemical reactions involved in synthesizing ML354 are critical for developing an effective PAR-4 antagonist. Notable reactions include:
These reactions are carefully controlled to ensure high yields and purity of the final product.
ML354 functions as a selective antagonist of PAR-4 by binding to the receptor and preventing its activation by thrombin. The mechanism involves:
The selective inhibition of PAR-4 over PAR-1 allows for targeted therapeutic strategies with potentially fewer side effects associated with broader antagonism .
ML354 exhibits several notable physical and chemical properties:
These properties are essential for evaluating ML354's suitability for in vivo studies and potential clinical applications .
The primary scientific applications of ML354 include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3